molecular formula C18H23N3OS B2816749 (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(ethylthio)phenyl)methanone CAS No. 1286711-94-1

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(ethylthio)phenyl)methanone

Cat. No.: B2816749
CAS No.: 1286711-94-1
M. Wt: 329.46
InChI Key: MDHWBRRKVMLLMD-UHFFFAOYSA-N
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Description

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(ethylthio)phenyl)methanone: is a complex organic compound featuring an imidazole ring, a piperidine ring, and a phenyl group with an ethylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common approach is to first synthesize the imidazole derivative, then react it with piperidine under specific conditions to form the piperidine-imidazole intermediate

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: : The imidazole ring can be reduced to form imidazolium salts.

  • Substitution: : The ethylthio group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Phenolic derivatives, quinones.

  • Reduction: : Imidazolium salts, amines.

  • Substitution: : Thioethers, sulfones, and other substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It could be explored for its therapeutic properties, such as antimicrobial or anti-inflammatory effects.

  • Industry: : It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a ligand, it may bind to a receptor or enzyme, altering its activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds might include other imidazole derivatives, piperidine derivatives, or phenyl compounds with different substituents. These compounds may have similar applications but differ in their reactivity and biological activity.

List of Similar Compounds

  • Imidazole derivatives: : Imidazole, 1-methylimidazole, 2-methylimidazole.

  • Piperidine derivatives: : Piperidine, N-methylpiperidine, 2,6-dimethylpiperidine.

  • Phenyl compounds: : Phenol, 2-ethylphenol, 2-thiophenol.

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-2-23-17-6-4-3-5-16(17)18(22)21-10-7-15(8-11-21)13-20-12-9-19-14-20/h3-6,9,12,14-15H,2,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHWBRRKVMLLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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